molecular formula C19H15ClN2O2 B2721623 (2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 956355-25-2

(2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B2721623
CAS No.: 956355-25-2
M. Wt: 338.79
InChI Key: PVMKJLHSQVMCQM-ZHACJKMWSA-N
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Description

This compound is a pyrazole-based derivative featuring a 2-chlorobenzyl group at position 1, a phenyl group at position 3 of the pyrazole ring, and a conjugated (2E)-prop-2-enoic acid moiety. Its molecular formula is C19H15ClN2O2, with a molecular weight of 338.79 g/mol . The E-configuration of the propenoic acid group ensures planar geometry, which may influence intermolecular interactions and biological activity. The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-343676) but is often discontinued, suggesting specialized research use .

Properties

IUPAC Name

(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-9-5-4-8-15(17)12-22-13-16(10-11-18(23)24)19(21-22)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMKJLHSQVMCQM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorophenylmethyl and phenyl groups.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit biological responses.

    Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound 1 : (2E)-3-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic Acid (CAS 956740-87-7)
  • Structure : Differs by 3,5-dimethyl substitution on the pyrazole ring instead of 3-phenyl.
  • Molecular Weight : 290.74 g/mol (C15H15ClN2O2 ) .
  • Electronic Effects: Electron-donating methyl groups may alter the pyrazole ring’s electron density, affecting binding affinity in biological targets.
Compound 2 : (2E)-3-{5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic Acid (CAS 957014-04-9)
  • Structure : Features a 4-methylbenzyl group and 5-chloro-3-methyl substitutions.
  • Molecular Weight : 318.38 g/mol (C16H15ClN2O2 ) .
  • Key Differences :
    • Lipophilicity : The 4-methylbenzyl group increases hydrophobicity compared to the 2-chlorobenzyl group.
    • Biological Implications : The 5-chloro substituent may enhance halogen bonding in protein interactions.

Variations in the Aromatic Substituents

Compound 3 : (2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic Acid (CAS 1563459-73-3)
  • Structure : Substitutes 2-chlorophenyl with 2-fluorophenyl.
  • Molecular Weight : 246.24 g/mol (C13H11FN2O2 ) .
  • Key Differences: Electronegativity: Fluorine’s higher electronegativity may alter dipole moments and hydrogen-bonding capacity compared to chlorine.
Compound 4 : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
  • Structure : Replaces the carboxylic acid with a ketone and adds a 4-methoxyphenyl group.
  • Molecular Weight: Not explicitly stated, but estimated at ~400 g/mol .
  • Key Differences :
    • Functional Group : The ketone group eliminates acidity, reducing solubility in aqueous environments.
    • Biological Activity : Chalcone derivatives like this exhibit antiplasmodial and anticancer activities , suggesting functional group-dependent mechanisms.

Functional Group Modifications

Compound 5 : (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS 27268-04-8)
  • Structure : Lacks the 2-chlorobenzyl group.
  • Molecular Weight : 214.22 g/mol (C12H10N2O2 ) .
  • Key Differences :
    • Simplified Structure : Absence of the chlorinated benzyl group reduces steric bulk and halogen-mediated interactions.
    • Applications : Serves as a precursor for more complex derivatives in drug discovery .

Physicochemical Properties

Property Target Compound Compound 1 (3,5-dimethyl) Compound 3 (2-fluorophenyl)
Molecular Weight 338.79 g/mol 290.74 g/mol 246.24 g/mol
Predicted LogP ~3.5 (estimated) ~2.8 ~2.5
Acidic pKa ~4.2 (carboxylic acid) ~4.1 ~4.0
  • Solubility : The target compound’s phenyl and chlorobenzyl groups likely reduce aqueous solubility compared to Compound 3.
  • Thermal Stability : Higher molecular weight and aromaticity may confer greater thermal stability than smaller analogs.

Biological Activity

The compound (2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid features a complex structure that includes a pyrazole ring, an alkene group, and a carboxylic acid moiety. This unique combination suggests significant potential for various biological activities, particularly in the realms of oncology and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C19H18ClN3O2C_{19}H_{18}ClN_{3}O_{2}. The presence of the pyrazole ring contributes to its reactivity and biological activity. Pyrazoles are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds with similar structures to This compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Enzyme Inhibition :
    • Pyrazole derivatives are also recognized for their ability to inhibit key enzymes involved in cancer progression, such as topoisomerase II and EGFR (epidermal growth factor receptor). This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
  • Anti-inflammatory Properties :
    • The carboxylic acid group in the compound may contribute to anti-inflammatory effects, potentially through modulation of inflammatory pathways .

The biological activity of This compound is likely mediated through several mechanisms:

  • Binding Affinity : The compound's structure allows it to interact with various biological targets, enhancing its therapeutic potential. Its binding affinity to specific receptors or enzymes is crucial for its efficacy .
  • Reactive Functional Groups : The presence of double bonds (alkenes) and the carboxylic acid functional group enables participation in various biochemical reactions, including cyclization and condensation reactions .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to This compound , highlighting their notable activities:

Compound NameStructureNotable Activity
4-Pyridone DerivativesContains a pyridine ringAntimicrobial
CurcuminContains a phenolic structureAnti-inflammatory, Antioxidant
Pyrazole DerivativesVarious substitutions on pyrazoleAnticancer

Case Studies

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives similar to This compound . For example:

  • A study synthesized several asymmetric MACs fused with 1-aryl-1H-pyrazole and evaluated their anticancer properties. Results indicated significant inhibition of cancer cell proliferation across multiple cell lines .
  • Another research effort explored the interaction of pyrazole derivatives with key cancer-related targets, confirming their potential as effective therapeutic agents against various malignancies .

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